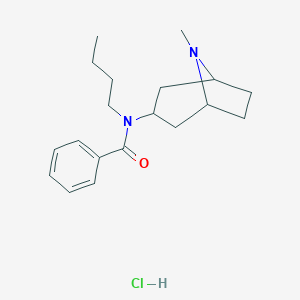
endo-N-Butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-N-Butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide monohydrochloride, commonly known as BU224, is a highly selective and potent agonist for the κ-opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
BU224 acts as a selective agonist for the κ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the κ-opioid receptor by BU224 leads to the inhibition of adenylate cyclase and the subsequent decrease in the intracellular levels of cyclic AMP. This results in the modulation of neuronal activity and the regulation of various physiological processes, including pain perception, mood, and stress.
Biochemical and Physiological Effects
BU224 has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and stress, and the modulation of immune function. It has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BU224 has several advantages for lab experiments, including its high selectivity and potency for the κ-opioid receptor, as well as its well-established synthesis method. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of BU224, including the development of more selective and potent agonists for the κ-opioid receptor, the exploration of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, and the investigation of its safety and efficacy in humans. Additionally, further studies are needed to determine the optimal dosing and administration of BU224 for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BU224 involves several steps, including the preparation of the key intermediate, 8-methyl-8-azabicyclo[3.2.1]octan-3-one, and the subsequent coupling reaction with N-butylbenzamide. The final product is obtained through purification and isolation by column chromatography. The synthesis of BU224 has been well-established and can be performed on a large scale.
Applications De Recherche Scientifique
BU224 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to have a high affinity and selectivity for the κ-opioid receptor, which is involved in the regulation of mood, stress, and pain. BU224 has also been studied for its potential use in the treatment of neuropathic pain and inflammation.
Propriétés
Numéro CAS |
171261-26-0 |
|---|---|
Formule moléculaire |
C19H29ClN2O |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c1-3-4-12-21(19(22)15-8-6-5-7-9-15)18-13-16-10-11-17(14-18)20(16)2;/h5-9,16-18H,3-4,10-14H2,1-2H3;1H |
Clé InChI |
FVANSCUDADGQJJ-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=CC=C3.Cl |
SMILES canonique |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=CC=C3.Cl |
Synonymes |
N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochlorid e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)
![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)




![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)